1-(2,6-Dimethylpiperidyl)-3-(2-prop-2-enylphenoxy)propan-2-ol
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Overview
Description
1-(2,6-Dimethylpiperidyl)-3-(2-prop-2-enylphenoxy)propan-2-ol is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dimethylpiperidyl)-3-(2-prop-2-enylphenoxy)propan-2-ol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2,6-dimethylpiperidine.
Alkylation: The piperidine ring is then alkylated with 2-prop-2-enylphenol under basic conditions to form the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dimethylpiperidyl)-3-(2-prop-2-enylphenoxy)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as halides or amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying the effects of piperidine derivatives on biological systems.
Medicine: Potential therapeutic applications due to its pharmacological properties.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethylpiperidyl)-3-(2-prop-2-enylphenoxy)propan-2-ol involves its interaction with specific molecular targets and pathways. These may include:
Receptor Binding: The compound may bind to specific receptors in the body, modulating their activity.
Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound may influence signal transduction pathways, leading to various cellular responses.
Comparison with Similar Compounds
Similar Compounds
1-(2,6-Dimethylpiperidyl)-3-(2-phenoxy)propan-2-ol: Lacks the prop-2-enyl group.
1-(2,6-Dimethylpiperidyl)-3-(2-allyloxy)propan-2-ol: Contains an allyloxy group instead of a phenoxy group.
Uniqueness
1-(2,6-Dimethylpiperidyl)-3-(2-prop-2-enylphenoxy)propan-2-ol is unique due to the presence of both the piperidine ring and the prop-2-enylphenoxy moiety, which may confer distinct pharmacological properties compared to similar compounds.
Properties
Molecular Formula |
C19H29NO2 |
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Molecular Weight |
303.4 g/mol |
IUPAC Name |
1-(2,6-dimethylpiperidin-1-yl)-3-(2-prop-2-enylphenoxy)propan-2-ol |
InChI |
InChI=1S/C19H29NO2/c1-4-8-17-11-5-6-12-19(17)22-14-18(21)13-20-15(2)9-7-10-16(20)3/h4-6,11-12,15-16,18,21H,1,7-10,13-14H2,2-3H3 |
InChI Key |
WKGNRPVVXGGWCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1CC(COC2=CC=CC=C2CC=C)O)C |
Origin of Product |
United States |
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